Hexyltriphenylphosphonium iodide

Ionic liquids Electrolytes Conductivity

Hexyltriphenylphosphonium iodide (CAS 60106-53-8) is a quaternary phosphonium salt composed of a lipophilic triphenylphosphonium cation and an iodide counterion, with a C6 n‑hexyl chain attached to the phosphorus center. It has a molecular weight of 474.4 g/mol and a reported melting point of 131–133 °C (lit.).

Molecular Formula C24H28IP
Molecular Weight 474.4 g/mol
CAS No. 60106-53-8
Cat. No. B1599997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyltriphenylphosphonium iodide
CAS60106-53-8
Molecular FormulaC24H28IP
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C24H28P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1
InChIKeyNSQDXDMFAYCVFH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyltriphenylphosphonium Iodide (CAS 60106-53-8): Physicochemical & Structural Baseline for Informed Procurement


Hexyltriphenylphosphonium iodide (CAS 60106-53-8) is a quaternary phosphonium salt composed of a lipophilic triphenylphosphonium cation and an iodide counterion, with a C6 n‑hexyl chain attached to the phosphorus center [1]. It has a molecular weight of 474.4 g/mol and a reported melting point of 131–133 °C (lit.) . This compound belongs to the broader alkyltriphenylphosphonium halide family, whose physicochemical and biological properties are strongly modulated by both alkyl chain length and halide identity [2]. Its distinct C6 chain places it at the boundary between short‑chain and medium‑chain analogs, resulting in a unique profile that warrants careful evaluation when selecting a phosphonium salt for research or industrial applications.

Hexyltriphenylphosphonium Iodide Substitution Risks: Chain Length & Counterion Dependence


Alkyltriphenylphosphonium salts cannot be freely interchanged because both the alkyl chain length and the halide counterion critically determine the compound’s ionic conductivity, antimicrobial potency, antifouling activity, mitochondrial accumulation, and thermal behavior [1][2]. For example, shortening the alkyl chain to C6 abolishes the strong antibacterial activity seen with C10–C14 homologs, while switching from iodide to bromide alters ionic conductivity and solvation dynamics [1][3]. Substituting hexyltriphenylphosphonium iodide with a longer‑chain analog or a different halide without experimental validation therefore risks either introducing unwanted biological activity or losing the specific physicochemical characteristics required for the intended application.

Hexyltriphenylphosphonium Iodide: Comparative Quantitative Evidence for Scientific Selection


Ionic Conductivity Superiority of Hexyl‑Based Phosphonium Iodides over Octyl‑Based Analogs

Hexyl‑based phosphonium iodides exhibit higher ionic conductivity compared to their octyl‑based counterparts. This difference is attributed to the hexyl derivative’s larger dipole moment (15.89 D), longer P–I bond (4.38 Å), and narrower HOMO–LUMO energy gap, which collectively facilitate greater ionic mobility [1]. The comparison specifically involves asymmetric tetraalkyl phosphonium iodide ionic liquids, where the hexyl analog (iBH₃PI) showed the highest conductivity within the series.

Ionic liquids Electrolytes Conductivity

Antibacterial Activity Abolished in C6 Homolog vs Optimal C10–C14 Chains

In a systematic study of 49 quaternary heteronium salts, the C6‑homologous triphenylphosphonium bromide exhibited abolished antibacterial activity against S. aureus CECT 976, with both MIC and MBC exceeding 64 µg/mL [1]. In contrast, the C10–C14 homologs showed optimal activity, with MIC values as low as 1–4 µg/mL [1]. This profound loss of antibacterial action at C6 confirms that hexyltriphenylphosphonium salts are not suitable as antimicrobials, but also indicates a low‑toxicity profile that may be advantageous in applications where antibacterial activity is undesirable.

Antimicrobials Structure-activity relationship Staphylococcus aureus

Antifouling Activity Borderline: C6 Falls Below the C7 Threshold for Broad‑Spectrum Biocidal Performance

An evaluation of 20 alkyltriphenylphosphonium salts demonstrated that a clear biocidal cut‑off exists below C7 alkyl chains. Short‑chain compounds (C6 and shorter) were generally inactive against bacterial or fungal growth, whereas compounds with C7 and above displayed progressively stronger antifouling activity, reaching maximum potency between C10 and C16 [1]. The C6 compound’s lack of broad‑spectrum biocidal activity differentiates it from longer‑chain analogs that are potent against marine fouling organisms.

Antifouling Marine coatings Structure-activity relationship

Melting Point Differentiation: Hexyltriphenylphosphonium Iodide (131–133 °C) vs Shorter‑ and Longer‑Chain Analogs

Hexyltriphenylphosphonium iodide displays a melting point of 131–133 °C . This value is significantly lower than that of methyltriphenylphosphonium iodide (mp ~220–222 °C) and higher than that of decyltriphenylphosphonium iodide (mp ~70–80 °C) [1]. The intermediate melting point reflects the balance between lattice energy and van der Waals interactions imparted by the C6 alkyl chain, offering a solid‑state handling advantage over low‑melting long‑chain analogs while maintaining lower processing temperatures than short‑chain derivatives.

Thermal properties Phase behavior Ionic liquids

Reduced Mitochondrial Uncoupling Potency Compared to Longer Alkyl Chain Triphenylphosphonium Compounds

Studies on alkyltriphenylphosphonium compounds reveal that both mitochondrial accumulation and uncoupling potency increase with increasing alkyl linker length [1]. Short‑chain homologs such as C6 derivatives exhibit substantially lower uncoupling activity than C10–C16 analogs, which are potent mitochondrial uncouplers. This chain‑length‑dependent uncoupling provides a rationale for selecting hexyltriphenylphosphonium iodide when minimal mitochondrial interference is required.

Mitochondrial uncoupling Cytotoxicity Drug delivery

Counterion‑Dependent Ionic Conductivity: Iodide vs Bromide in Hexyltriphenylphosphonium Salts

The iodide counterion in hexyltriphenylphosphonium iodide imparts longer P–I bonds and higher dipole moments compared to the corresponding bromide, as demonstrated in computational studies of asymmetric tetraalkyl phosphonium ionic liquids [1]. These structural features lead to enhanced ionic conductivity relative to the bromide analog, making the iodide salt the preferred choice for applications requiring maximum charge transport.

Counterion effects Ionic liquids Ion pairing

Hexyltriphenylphosphonium Iodide: Evidence‑Backed Application Scenarios for Procurement and Research Design


Electrolyte Component in Phosphonium‑Based Ionic Liquid Formulations

The combination of the hexyl chain and iodide counterion yields the highest ionic conductivity within the asymmetric tetraalkyl phosphonium iodide series, as shown by computational and experimental data [1]. Researchers designing ionic liquid electrolytes for batteries or supercapacitors should select hexyltriphenylphosphonium iodide over octyl‑based or bromide analogs to maximize charge transport efficiency.

Non‑Biocidal Antifouling Coating Scaffold for Quorum Sensing Disruption Studies

Because C6 alkyltriphenylphosphonium salts fall below the C7 biocidal threshold and lack broad‑spectrum antifouling activity [2], hexyltriphenylphosphonium iodide serves as an ideal scaffold for developing quorum sensing disruptors or repellent coatings that avoid the environmental toxicity of conventional long‑chain biocides.

Mitochondria‑Targeted Delivery Vector with Minimal Off‑Target Uncoupling

Short‑chain triphenylphosphonium cations such as hexyltriphenylphosphonium accumulate in mitochondria but cause significantly less uncoupling of oxidative phosphorylation than their C10–C16 counterparts [3]. This makes the iodide salt a preferred starting material for synthesizing mitochondria‑targeted probes or prodrugs where preservation of mitochondrial membrane potential is critical.

Phase‑Transfer Catalyst with Moderate Lipophilicity and High Thermal Stability

With a melting point of 131–133 °C , hexyltriphenylphosphonium iodide remains solid under many reaction workup conditions, facilitating recovery and reuse in phase‑transfer catalysis. Its C6 chain provides sufficient lipophilicity to shuttle anions into organic phases without the excessive surfactant‑like behavior of longer‑chain analogs that can complicate product isolation.

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